1-Benzyl-3-methyl-3-(2-(piperidino)ethoxy)-2-indolinone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-3-(2-(piperidino)ethoxy)-2-indolinone oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indolinone core, a benzyl group, and a piperidinoethoxy side chain. Its oxalate form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-methyl-3-(2-(piperidino)ethoxy)-2-indolinone oxalate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indolinone Core: This step involves the cyclization of an appropriate precursor to form the indolinone structure.
Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a base.
Attachment of the Piperidinoethoxy Side Chain: This step involves the reaction of the indolinone derivative with a piperidinoethoxy compound under suitable conditions.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-methyl-3-(2-(piperidino)ethoxy)-2-indolinone oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinoethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-3-methyl-3-(2-(piperidino)ethoxy)-2-indolinone oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-3-(2-(piperidino)ethoxy)-2-indolinone oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-methyl-4-piperidone
- 1-Benzyl-3-methyl-pyrrolidin-3-ol
- 1-Benzyl-3-methyl (3S)-1,3-piperidinedicarboxylate
Uniqueness
1-Benzyl-3-methyl-3-(2-(piperidino)ethoxy)-2-indolinone oxalate stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its indolinone core, combined with the benzyl and piperidinoethoxy groups, provides a versatile scaffold for various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
34944-01-9 |
---|---|
Molecular Formula |
C25H30N2O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3-(2-piperidin-1-ium-2-ylethoxy)indol-2-one;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C23H28N2O2.C2H2O4/c1-23(27-16-14-19-11-7-8-15-24-19)20-12-5-6-13-21(20)25(22(23)26)17-18-9-3-2-4-10-18;3-1(4)2(5)6/h2-6,9-10,12-13,19,24H,7-8,11,14-17H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
KVDAECXJDCZOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)OCCC4CCCC[NH2+]4.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.